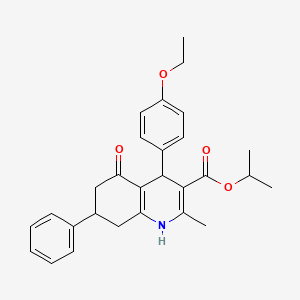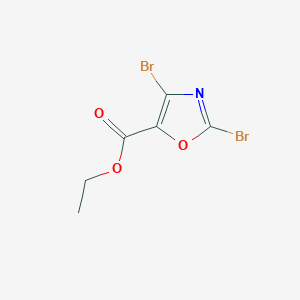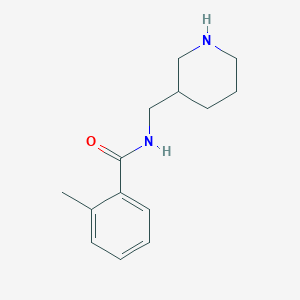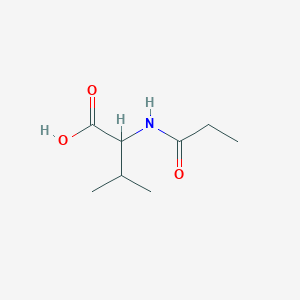
3-methoxy-2-(1,2,3,4-tetrahydronaphthalen-1-yl)-4,5,6,7-tetrahydro-3H-isoindol-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-methoxy-2-(1,2,3,4-tetrahydronaphthalen-1-yl)-4,5,6,7-tetrahydro-3H-isoindol-1-one is a complex organic compound that belongs to the class of isoindolones. Isoindolones are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and agrochemicals .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-2-(1,2,3,4-tetrahydronaphthalen-1-yl)-4,5,6,7-tetrahydro-3H-isoindol-1-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 1,2,3,4-tetrahydronaphthalene and 3-methoxybenzaldehyde.
Formation of Intermediate: The initial step involves the formation of an intermediate through a condensation reaction between 1,2,3,4-tetrahydronaphthalene and 3-methoxybenzaldehyde in the presence of a suitable catalyst.
Cyclization: The intermediate undergoes cyclization to form the isoindolone ring structure. This step may require specific reaction conditions, such as the use of acidic or basic catalysts and controlled temperature.
Industrial Production Methods
Industrial production of this compound may involve scaling up the synthetic route described above. The process would be optimized for large-scale production, ensuring cost-effectiveness and high yield. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and reproducibility .
化学反应分析
Types of Reactions
3-methoxy-2-(1,2,3,4-tetrahydronaphthalen-1-yl)-4,5,6,7-tetrahydro-3H-isoindol-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides, amines, and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .
科学研究应用
3-methoxy-2-(1,2,3,4-tetrahydronaphthalen-1-yl)-4,5,6,7-tetrahydro-3H-isoindol-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of agrochemicals and other industrial products.
作用机制
The mechanism of action of 3-methoxy-2-(1,2,3,4-tetrahydronaphthalen-1-yl)-4,5,6,7-tetrahydro-3H-isoindol-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. This interaction can lead to various biological responses, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
相似化合物的比较
Similar Compounds
- 3-methoxy-2-methyl-9H-carbazole
- 3-methoxy-2-phenyl-1,2,3,4-tetrahydronaphthalene
Uniqueness
3-methoxy-2-(1,2,3,4-tetrahydronaphthalen-1-yl)-4,5,6,7-tetrahydro-3H-isoindol-1-one is unique due to its specific structural features, such as the presence of both the isoindolone and tetrahydronaphthalene moieties. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
属性
分子式 |
C19H23NO2 |
|---|---|
分子量 |
297.4 g/mol |
IUPAC 名称 |
3-methoxy-2-(1,2,3,4-tetrahydronaphthalen-1-yl)-4,5,6,7-tetrahydro-3H-isoindol-1-one |
InChI |
InChI=1S/C19H23NO2/c1-22-19-16-11-5-4-10-15(16)18(21)20(19)17-12-6-8-13-7-2-3-9-14(13)17/h2-3,7,9,17,19H,4-6,8,10-12H2,1H3 |
InChI 键 |
ZWFZGGCYVMIVTJ-UHFFFAOYSA-N |
规范 SMILES |
COC1C2=C(CCCC2)C(=O)N1C3CCCC4=CC=CC=C34 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![7-phenyl-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one](/img/structure/B12504423.png)

![1,1'-Dimethyl-[4,4'-bipyridine]-1,1'-diium bromide](/img/structure/B12504432.png)


![N-cyclohexyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide](/img/structure/B12504444.png)



![N-{[3,5-bis(trifluoromethyl)phenyl][2-(dicyclohexylphosphanyl)phenyl]methyl}-2-methylpropane-2-sulfinamide](/img/structure/B12504473.png)

![4-{(E)-[(2,5-dichlorophenyl)imino]methyl}-3-hydroxy-N-(2-methylphenyl)naphthalene-2-carboxamide](/img/structure/B12504487.png)

